molecular formula C20H26O B11844572 Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]- CAS No. 873798-26-6

Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]-

Cat. No.: B11844572
CAS No.: 873798-26-6
M. Wt: 282.4 g/mol
InChI Key: VCEGXKSLLYDDFU-UHFFFAOYSA-N
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Description

1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE is an organic compound with the molecular formula C20H26O It is characterized by the presence of two tert-butyl groups attached to a naphthalene ring, which is further connected to an ethanone group

Preparation Methods

The synthesis of 1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives, specifically those substituted with tert-butyl groups.

    Reaction Conditions: The reaction conditions often involve Friedel-Crafts acylation, where an acyl chloride reacts with the naphthalene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity.

Chemical Reactions Analysis

1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho or para to the tert-butyl groups.

    Common Reagents: Reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution are commonly used.

    Major Products: The major products formed from these reactions include oxidized or reduced derivatives and substituted naphthalene compounds.

Scientific Research Applications

1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which 1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, influencing various biochemical pathways.

    Pathways Involved: It may modulate oxidative stress pathways, inhibit certain enzymes, or interact with DNA to exert its effects.

Comparison with Similar Compounds

1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE can be compared with other similar compounds such as:

    1-(2,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)METHANONE: Differing by the presence of a methanone group instead of ethanone, affecting its chemical properties and uses.

    1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)PROPANE: With a propane group, this compound exhibits different physical and chemical characteristics.

Properties

CAS No.

873798-26-6

Molecular Formula

C20H26O

Molecular Weight

282.4 g/mol

IUPAC Name

1-(3,6-ditert-butylnaphthalen-1-yl)ethanone

InChI

InChI=1S/C20H26O/c1-13(21)18-12-16(20(5,6)7)11-14-10-15(19(2,3)4)8-9-17(14)18/h8-12H,1-7H3

InChI Key

VCEGXKSLLYDDFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC(=CC2=CC(=C1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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